molecular formula C14H11ClN2O4 B1242096 2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

Cat. No.: B1242096
M. Wt: 306.7 g/mol
InChI Key: XNLOOYJBLRHTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RPR-118723 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

RPR-118723 is unique in its high affinity for the glycine site of the NMDA receptor. Similar compounds include:

RPR-118723 stands out due to its specific binding affinity and potential therapeutic applications in nervous system diseases .

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.7 g/mol

IUPAC Name

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

InChI

InChI=1S/C14H11ClN2O4/c1-14(5-9(18)19)8-3-2-6(15)4-7(8)10-11(14)17-13(21)12(20)16-10/h2-4H,5H2,1H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

XNLOOYJBLRHTMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)C3=C1NC(=O)C(=O)N3)CC(=O)O

Synonyms

RPR 118723
RPR-118723

Origin of Product

United States

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